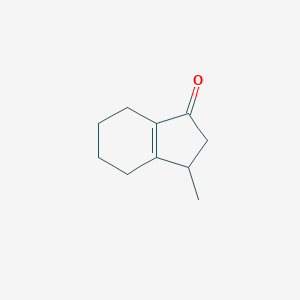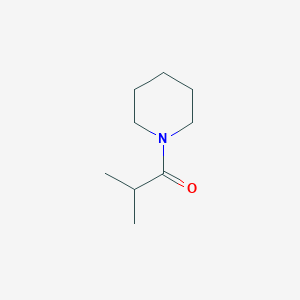![molecular formula C8H6O6S B100664 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid CAS No. 18361-03-0](/img/structure/B100664.png)
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
概要
説明
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid is a chemical compound that belongs to the class of organic compounds known as thiophenes with a dioxine ring. The compound is of interest due to its potential applications in organic synthesis and material science. The structure of the compound includes a thiophene ring, which is a five-membered sulfur-containing heterocycle, fused with a 1,4-dioxine ring. This fusion imparts unique electronic and physical properties to the molecule, making it a valuable intermediate for various chemical transformations.
Synthesis Analysis
The synthesis of related 2,3-dihydrothieno[3,4-b][1,4]dioxine derivatives has been explored in the literature. For instance, the reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with an excess of 1,2-dibromoethane leads to the formation of a 2,3-dihydrothieno[3,4-b][1,4]dioxine derivative, as well as a 3-oxo-2,3-dihydrothiophene compound . This reaction showcases the reactivity of the dihydroxythiophene precursor and its ability to undergo cyclization reactions to form the dioxine ring system.
Molecular Structure Analysis
The molecular structure of compounds related to 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid has been characterized using spectroscopic methods . These methods provide detailed information about the arrangement of atoms within the molecule and the configuration of any double bonds present. X-ray diffraction analysis has been used to unequivocally establish the configuration around the double bond of major stereoisomers in similar compounds .
Chemical Reactions Analysis
The chemical reactivity of the 2,3-dihydrothieno[3,4-b][1,4]dioxine system can be inferred from related studies. For example, the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives involves tandem oxidative aminocarbonylation of the triple bond followed by intramolecular conjugate addition . This indicates that the dioxine ring can participate in various chemical reactions, including carbonylation and addition reactions, which can be useful for further functionalization of the molecule.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid are not detailed in the provided papers, the properties of similar compounds can be discussed. The presence of the dioxine and thiophene rings in the molecule suggests that it would exhibit aromatic character and potentially have a planar structure, which could affect its reactivity and physical properties such as solubility and melting point. The electronic properties of the molecule would also be influenced by the sulfur atom in the thiophene ring, which could impact its optical and electrical properties.
科学的研究の応用
Crystalline Solid-State Properties
2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid (EDOTacid) is valuable for introducing hydrophilicity into copolymers synthesized from EDOT derivatives. Its solid-state packing and physical properties were unknown, limiting applications. Research revealed it forms orthorhombic crystals with specific molecular arrangements, opening possibilities for various applications (Subramanian et al., 2019).
Chemical Reactions and Derivatives
The reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with 1,2-dibromoethane produced a mixture including a 2,3-dihydrothieno[3,4-b][1,4]-dioxine-derivative, demonstrating its chemical versatility and potential for creating new compounds (Holzer et al., 1994).
Synthesis for Organic Electronics
The synthesis of 3,4-Hydroxymethyl-Ethylenedioxythiophene involves 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid. This process is crucial for developing materials for organic electronics, showcasing the compound's significance in the field (Yong-jia, 2010).
Electrochromic Materials
Alkyl-substituted and unsubstituted poly(3,4-alkylenedioxythiophene)s synthesized using 3,4-alkylenedioxythiophene derivative monomers, including a dihydrothieno[3,4-b][1,4]dioxine variant, displayed optoelectronic properties suitable for high-contrast electrochromic materials (Kumar et al., 1998).
Supercapacitor Electrode Materials
New 3,4-ethylenedioxythiophene bis-substituted bithiophene containing alkyl side chain groups and a 2,3-dihydrothieno[3,4-b][1,4]dioxine unit showed promising properties as supercapacitor electrode materials, demonstrating good cycle ability and favorable capacitive performance (Mo et al., 2015).
Solar Cell Applications
The compound was used in the synthesis of a novel organic dye for dye-sensitized solar cells, showing significant photo-harvesting capabilities. This application highlights its potential in renewable energy technologies (Jiang et al., 2009).
Organic Semiconductors
Protonated 3,4-ethylene dioxythiophene moieties, derived from 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid, were used to create organic semiconductors with promising electrical conductivity and near-infrared absorption, useful for various electronic applications (Yin et al., 2022).
特性
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O6S/c9-7(10)5-3-4(14-2-1-13-3)6(15-5)8(11)12/h1-2H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIYUAISDYJVMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC(=C2O1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401036117 | |
| Record name | 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401036117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid | |
CAS RN |
18361-03-0 | |
| Record name | 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18361-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-thieno(3,4-b)(1,4)dioxin-5,7-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401036117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydro-thieno[3,4-b][1,4]dioxin-5,7-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details



















Synthesis routes and methods II
Procedure details



















Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

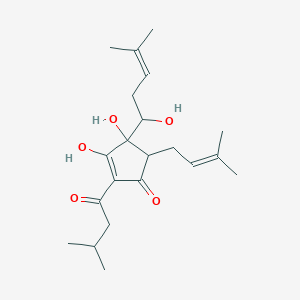
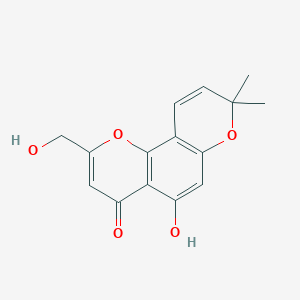
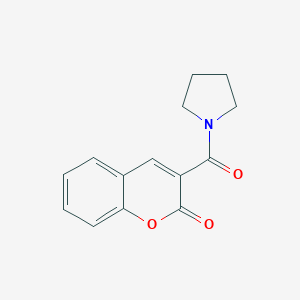
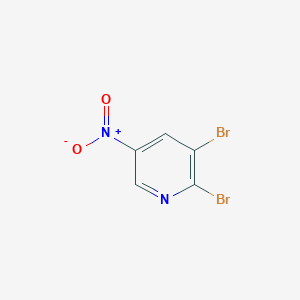
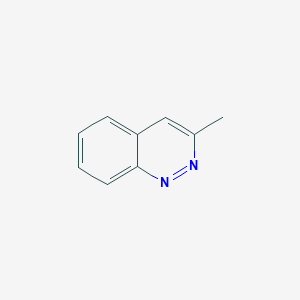
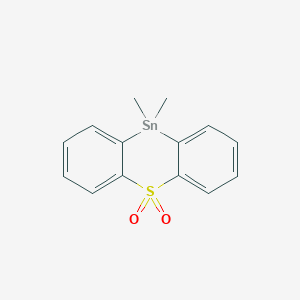
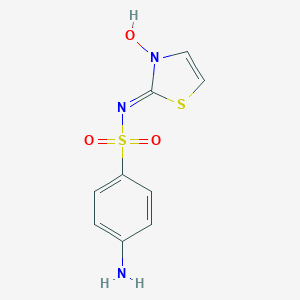
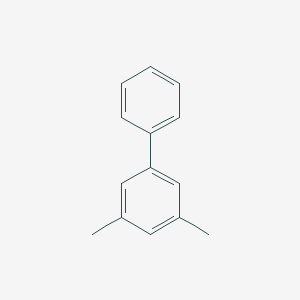
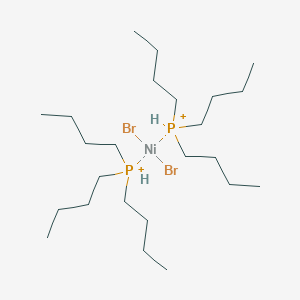
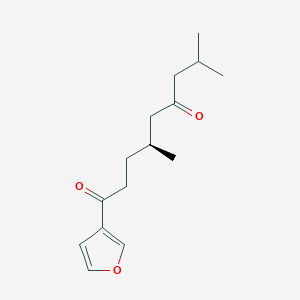
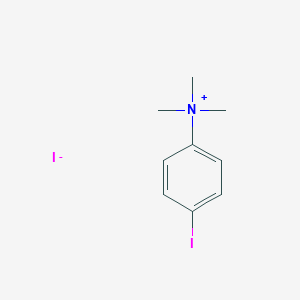
![6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B100604.png)
